molecular formula C14H11ClFNO2 B5520451 2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide

2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5520451
M. Wt: 279.69 g/mol
InChI Key: BJHUMELPFMWROM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves multiple steps, including the reaction of specific phenoxy and phenyl derivatives with acetic acid derivatives. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide has been elucidated using various spectroscopic techniques, including HNMR, LC-MS, and X-ray crystallography. These compounds often crystallize in specific crystal systems and exhibit intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity (Sharma et al., 2018).

Scientific Research Applications

Potential as Pesticides

Research has characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, showing potential as pesticides. These derivatives have been analyzed using X-ray powder diffraction, highlighting their structural properties and potential applications in agriculture (Olszewska et al., 2008). Similarly, N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized, further emphasizing the role of such compounds in developing new pesticides (Olszewska et al., 2011).

Anticancer and Anti-Inflammatory Properties

A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown anticancer activity through in silico modeling, targeting the VEGFr receptor. This suggests potential therapeutic applications of similar acetamide derivatives in cancer treatment (Sharma et al., 2018). Another study revealed that synthesized 2-(substituted phenoxy) acetamide derivatives exhibit anticancer, anti-inflammatory, and analgesic activities, offering a basis for the development of therapeutic agents (Rani et al., 2014).

Antiplasmodial Properties

A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has been prepared and evaluated for in vitro antiplasmodial properties. This research indicates the potential of acetamide derivatives in combating malaria by inhibiting the plasmodial parasite (Mphahlele et al., 2017).

Photovoltaic Efficiency and Quantum Studies

Studies on benzothiazolinone acetamide analogs have analyzed their spectroscopic and quantum mechanical properties, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These findings highlight the role of acetamide derivatives in renewable energy technologies (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pharmaceuticals and pesticides containing chlorophenoxy and fluorophenyl groups work by interfering with specific biological processes .

Safety and Hazards

Compounds containing chlorophenoxy and fluorophenyl groups can be hazardous and may cause skin and eye irritation . Therefore, appropriate safety measures should be taken when handling such compounds .

Future Directions

The future directions for the study and use of this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical or pesticide, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-10-4-3-5-11(8-10)19-9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHUMELPFMWROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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